molecular formula C14H22BNO3 B1592866 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1073371-87-5

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B1592866
M. Wt: 263.14 g/mol
InChI Key: NEKFTDDYHKYVSI-UHFFFAOYSA-N
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Description

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound that can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Synthesis Analysis

The synthesis of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the use of this compound as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .


Molecular Structure Analysis

The molecular structure of 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is represented by the empirical formula C9H19BO3 . The molecular weight of this compound is 186.06 .


Chemical Reactions Analysis

As a reagent, 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used to borylate arenes . It is also used in the preparation of fluorenylborolane .


Physical And Chemical Properties Analysis

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .

Scientific Research Applications

Structural Analysis and Chemical Reactivity

The unique structural characteristics of pyridin-2-ylboron derivatives, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively analyzed to understand their chemical reactivity and stability. These compounds exhibit interesting differences in the orientation of the dioxaborolane ring with respect to the pyridine ring, impacting their chemical behavior and applications in synthesis. Ab initio calculations based on HOMO and LUMO distributions have been utilized to predict reactivity patterns, shedding light on their relatively lower stability compared to regioisomers. This research lays the groundwork for the development of new bifunctional building blocks in combinatorial chemistry, enhancing the synthesis of complex molecules (Sopková-de Oliveira Santos et al., 2003).

Advanced Material Synthesis

In another domain, the synthesis and structural elucidation of compounds featuring the tetramethyl-1,3,2-dioxaborolan moiety have been pivotal in developing new materials with potential applications in electronics and photonics. For instance, the creation of boric acid ester intermediates with benzene rings, explored through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, illustrates the utility of these boronate compounds in crafting novel electronic materials. Density functional theory (DFT) calculations further confirm the consistency between the molecular structures derived from crystallographic data and theoretical predictions, enhancing our understanding of their physicochemical properties (P.-Y. Huang et al., 2021).

Catalysis and Ligand Design

The versatility of 2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is also evident in its role as a precursor in the design of complex ligands and catalysts. This is showcased in the synthesis of extended dipyridyl ligands through Suzuki coupling reactions, which are instrumental in forming two-dimensional coordination polymers with specific geometries and potential applications ranging from catalysis to the development of functional materials with unique magnetic and optical properties. The resulting coordination polymers, featuring cadmium(II) and cobalt(II) centers, demonstrate the impact of ligand design on the structural diversity and functionalization of metal-organic frameworks (Hydar A Al-Fayaad et al., 2020).

Safety And Hazards

This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .

properties

IUPAC Name

2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKFTDDYHKYVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639882
Record name 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1073371-87-5
Record name 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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